Cas no 1206992-34-8 (N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide)

N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide structure
1206992-34-8 structure
商品名:N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide
CAS番号:1206992-34-8
MF:C14H14N6O2S
メガワット:330.364960193634
CID:6377394
PubChem ID:45505265

N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

    • N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide
    • N-(6-methoxyquinolin-8-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
    • VU0526118-1
    • F5860-1012
    • N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
    • AKOS024525253
    • N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
    • 1206992-34-8
    • インチ: 1S/C14H14N6O2S/c1-20-14(17-18-19-20)23-8-12(21)16-11-7-10(22-2)6-9-4-3-5-15-13(9)11/h3-7H,8H2,1-2H3,(H,16,21)
    • InChIKey: AELHLFUUGUIRSN-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=C2C(=CC(OC)=C1)C=CC=N2)(=O)CSC1N(C)N=NN=1

計算された属性

  • せいみつぶんしりょう: 330.08989488g/mol
  • どういたいしつりょう: 330.08989488g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 415
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 120Ų

N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5860-1012-10μmol
N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
1206992-34-8
10μmol
$69.0 2023-09-09
Life Chemicals
F5860-1012-5μmol
N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
1206992-34-8
5μmol
$63.0 2023-09-09
Life Chemicals
F5860-1012-30mg
N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
1206992-34-8
30mg
$119.0 2023-09-09
Life Chemicals
F5860-1012-4mg
N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
1206992-34-8
4mg
$66.0 2023-09-09
Life Chemicals
F5860-1012-5mg
N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
1206992-34-8
5mg
$69.0 2023-09-09
Life Chemicals
F5860-1012-40mg
N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
1206992-34-8
40mg
$140.0 2023-09-09
Life Chemicals
F5860-1012-20μmol
N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
1206992-34-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5860-1012-10mg
N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
1206992-34-8
10mg
$79.0 2023-09-09
Life Chemicals
F5860-1012-15mg
N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
1206992-34-8
15mg
$89.0 2023-09-09
Life Chemicals
F5860-1012-20mg
N-(6-methoxyquinolin-8-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
1206992-34-8
20mg
$99.0 2023-09-09

N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide 関連文献

N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamideに関する追加情報

Professional Introduction to N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide (CAS No 1206992-34-8)

N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1206992-34-8, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense research interest. The molecular structure of this compound incorporates two distinct pharmacophoric regions: a 6-methoxyquinolin-8-yl moiety and a 1-methyl-1H-1,2,3,4-tetrazol-5-yl sulfanyl group. These components are strategically positioned to interact with biological targets in a manner that could potentially yield novel therapeutic effects.

The 6-methoxyquinolin-8-yl part of the molecule is derived from quinoline derivatives, which are well-documented for their diverse biological activities. Quinoline-based compounds have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The methoxy substitution at the 6-position enhances the solubility and bioavailability of the molecule while modulating its electronic properties. This modification is crucial in pharmaceutical design, as it can significantly influence the compound's binding affinity to biological targets.

The second pharmacophore, 1-methyl-1H-1,2,3,4-tetrazol-5-yl sulfanyl group, adds another layer of complexity to the molecule. Tetrazole derivatives are known for their ability to act as protease inhibitors and have shown promise in treating various inflammatory and infectious diseases. The sulfanyl group further enhances the compound's potential to interact with biological systems by introducing a polar sulfur atom that can form hydrogen bonds or participate in metal coordination interactions. These features make N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide a versatile scaffold for drug discovery.

In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. The unique structure of N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide positions it as a potential lead compound for developing inhibitors targeting specific PPIs. The quinoline moiety can serve as an anchor point for binding to protein surfaces, while the tetrazole and sulfanyl groups can interact with key residues involved in the PPI.

The synthesis of this compound involves multiple steps that showcase the ingenuity of modern organic chemistry. The preparation typically begins with the functionalization of a quinoline core followed by the introduction of the tetrazole and sulfanyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the synthetic prowess but also demonstrate the feasibility of producing such molecules on a scalable basis for further biological evaluation.

Beyond its structural complexity, N-(6-methoxyquinolin-8-yl)-2-(1-methyl-H-tetrazol-sulfanyl)acetamide has shown promising preliminary biological activity. Early studies have indicated that this compound exhibits inhibitory effects on certain kinases and proteases relevant to cancer progression. Additionally, it has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in immune responses. These findings underscore the potential of this molecule as a therapeutic agent and justify further investigation into its mechanism of action.

The integration of computational chemistry and high-throughput screening has accelerated the discovery process for such compounds. Molecular docking studies have been instrumental in predicting how N-(6-methoxyquinolin-8-y)l-2-(1-methyl-H-tetra

The development of novel drug candidates is not without challenges. One significant hurdle is achieving optimal pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The structural features of N-(6-methoxyquinolin-8-y)l-2-(1-methyl-H-tetra

In conclusion,N-(N()l)-2((methyl-H-tetazol-sulfany))acetamide(CAS no:12069923488)isatremendouslypromisingcompoundwithmultifacetedbiologicalactivitiesandstructuralcomplexitythatmakesthematicallyinterestingandmedicallyrelevant.Nearfutureresearchwilllikelyfocusonoptimizingitspharmacokineticpropertiesandelucidatingitsmechanismofactiontoestablishwhetheritcanbecomeaviabledrugcandidateforhumanuse.

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